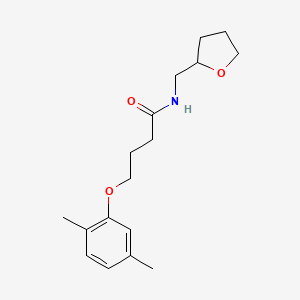
2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane is a cyclic organic compound that is used in scientific research for its unique properties. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 272.4 g/mol. This compound is also known as EMPPD and is used in various applications, including drug discovery, chemical synthesis, and material science.
Mécanisme D'action
The mechanism of action of 2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane is not fully understood. However, it is believed that this compound acts as a chiral auxiliary in asymmetric synthesis, where it helps to control the stereochemistry of the reaction. EMPPD is also known to exhibit antioxidant and anti-inflammatory properties, which may be attributed to its chemical structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane have not been extensively studied. However, it is known to exhibit low toxicity and is considered safe for use in laboratory experiments. This compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane in laboratory experiments is its ability to act as a chiral auxiliary in asymmetric synthesis. This compound is also relatively easy to synthesize and is readily available from commercial sources. However, one limitation of using EMPPD is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the use of 2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane in scientific research. One area of interest is the development of new pharmaceutical compounds using EMPPD as a building block. This compound may also be used in the preparation of new chiral catalysts and ligands for asymmetric synthesis. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of this compound.
Méthodes De Synthèse
The synthesis of 2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane involves the reaction of 2-methyl-2-phenylpropanal with ethyl vinyl ether and a catalytic amount of p-toluenesulfonic acid. The reaction takes place in the presence of anhydrous sodium sulfate as a desiccant and produces the desired compound in good yield. This method is commonly used in laboratories for the synthesis of EMPPD.
Applications De Recherche Scientifique
2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane has various applications in scientific research. It is used as a building block in the synthesis of pharmaceutical compounds, including antiviral and anticancer drugs. EMPPD is also used in the preparation of chiral catalysts and ligands for asymmetric synthesis. Additionally, this compound is used in material science for the preparation of polymers and resins.
Propriétés
IUPAC Name |
2-ethyl-4-methyl-2-(2-methyl-2-phenylpropyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-5-16(17-11-13(2)18-16)12-15(3,4)14-9-7-6-8-10-14/h6-10,13H,5,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBZSGMJLUTCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OCC(O1)C)CC(C)(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B5196600.png)

![9,10-dimethoxy-2,4-diphenyl-6,7-dihydropyrido[2,1-a]isoquinolinium perchlorate](/img/structure/B5196606.png)



![N-{2-[(3-acetylphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide hydrobromide](/img/structure/B5196627.png)


![1-acetyl-5-[4-(allyloxy)-3-ethoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5196649.png)

![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N,N-dipropylbenzamide](/img/structure/B5196673.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5196690.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B5196694.png)